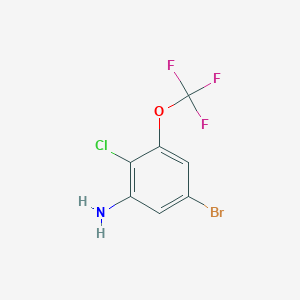
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline
Descripción general
Descripción
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.46 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through interactions with cellular targets such as enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in viral replication, particularly in the context of antiviral research targeting hepatitis C virus NS3 protease.
- Antimicrobial Effects : Initial studies suggest that it may possess antimicrobial properties by influencing cell signaling pathways and metabolic processes.
- Anticancer Activity : Similar compounds have shown promise in cancer treatment by modulating pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits NS3 protease, potentially effective against HCV | |
| Antimicrobial | Modulates cell signaling; influences metabolism | |
| Anticancer | Affects proliferation and apoptosis pathways |
Case Study: Antiviral Properties
In a study investigating the antiviral properties of structurally similar compounds, this compound was shown to inhibit the activity of hepatitis C virus NS3 protease. This suggests that modifications to the aniline structure can enhance antiviral efficacy. The research highlights the importance of the trifluoromethoxy group in increasing the compound's potency against viral targets.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound revealed that it interacts with bacterial enzymes, leading to inhibition of growth. The mechanism involves disrupting metabolic pathways critical for bacterial survival, indicating a promising avenue for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. The trifluoromethoxy group significantly influences its pharmacological properties:
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLIWSKSPIZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















